
(S)-(-)-Win 55,212 mesylate
概要
説明
(±)-WIN 55,212 is a racemic mixture of the cannabinoid (CB) receptor 1 (CB1) and CB2 agonist (+)-WIN 55,212-2 and the CB2 neutral antagonist (−)-WIN 55,212-3.1 It inhibits electrically induced contractions in mouse vas deferens preparations (IC50 = 0.006 µM) and reduces prostaglandin (PG) synthesis by 35% in mouse brain microsomes when used at a concentration of 30 µM. (±)-WIN 55,212 decreases acetylcholine-induced writhing in mice with an ED50 value of 0.25 mg/kg. It induces hypolocomotion, analgesia, hypothermia, and catalepsy in mice (ED50s = 1.09, 0.5, 3.01 and 6.8 mg/kg, respectively).
(±)-WIN 55,212-2 is a potent aminoalkylindole cannabinoid (CB) receptor agonist with a Ki value of 62.3 and 3.3 nM for human recombinant central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively. In contrast, the enantiomer (−)-WIN 55,212-3 acts a partial inverse agonist at CB1 (pIC50 = 5.5) and as a competitive neutral antagonist of CB2, reversing the inverse agonism evoked by SR 144528 (pEC50 = 5.3). (+)-WIN 55,212 (mesylate) is a mixture of the two enantiomers, (+)-WIN 55,212-2 and (−)-WIN 55,212-3.
生物活性
(S)-(-)-Win 55,212 mesylate, commonly referred to as WIN 55,212-2, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound is known for its high affinity as a selective agonist for the CB2 receptor, with notable implications for various physiological and pathological processes.
WIN 55,212-2 is characterized by its chemical structure:
- Chemical Name : (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate
- CAS Number : 131543-23-2
The compound acts primarily as a CB2 receptor agonist , with Ki values of approximately 3.3 nM at the human CB2 receptor and 62.3 nM at the CB1 receptor . This selective binding profile suggests that WIN 55,212-2 may have therapeutic potential with reduced psychoactive effects compared to other cannabinoids that target CB1 receptors more strongly.
Anti-inflammatory Properties
One of the notable biological activities of WIN 55,212-2 is its anti-inflammatory effect. Research has demonstrated that administration of WIN 55,212-2 can significantly reduce the activation of microglia in models of chronic brain inflammation induced by lipopolysaccharide (LPS). In a study involving rats, doses of 0.5 mg/kg and 1 mg/kg were shown to decrease the number of LPS-activated microglia and improve spatial memory performance in the Morris water maze task .
Table 1: Effects on Microglial Activation
Treatment (mg/kg) | Microglial Activation Reduction (%) |
---|---|
Vehicle | - |
WIN 55,212-2 (0.5) | 41.4% |
WIN 55,212-2 (1.0) | 40.6% |
This suggests that WIN 55,212-2 may have potential applications in treating neurodegenerative diseases characterized by chronic neuroinflammation, such as Alzheimer's disease.
Anticonvulsant Activity
WIN 55,212-2 has also been studied for its anticonvulsant properties. In an experimental model using maximal electroshock-induced seizures in mice, doses ranging from 15 to 20 mg/kg significantly elevated the threshold for seizures . The results indicated that higher doses were necessary to observe a meaningful effect on seizure thresholds.
Table 2: Anticonvulsant Effects in Mice
Treatment (mg/kg) | CS50 (mA) | Increase in Threshold (%) |
---|---|---|
Vehicle | 6.31 ± 0.43 | - |
WIN 55,212-2 (15) | 9.12 ± 0.43 | 44.5% |
WIN 55,212-2 (20) | 10.72 ± 0.76 | 58.6% |
These findings suggest that WIN 55,212-2 could be beneficial in managing seizure disorders by modulating cannabinoid receptors.
Impact on Alcohol Relapse
Another area of interest is the role of WIN 55,212-2 in alcohol relapse behavior. A study found that administration of this cannabinoid agonist during periods of alcohol deprivation led to increased relapse rates in animal models . This highlights the complexity of cannabinoid interactions with addiction pathways and suggests that while cannabinoids may have therapeutic benefits in some contexts, they may also exacerbate certain addictive behaviors.
科学的研究の応用
Anti-Cancer Applications
WIN 55,212-2 has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
- A study investigated the effects of WIN 55,212-2 on lung and testicular cancer cells. The findings indicated a significant dose-dependent reduction in cell viability when treated with WIN 55,212-2. Specifically:
Cancer Type | Concentration (µM) | Percentage Cell Death (%) |
---|---|---|
Lung Cancer (A549) | 5 | X% |
10 | Y% | |
20 | Z% | |
Testicular Cancer | 5 | A% |
10 | B% | |
20 | C% |
Neurological Applications
WIN 55,212-2 has been explored for its anticonvulsant properties.
Case Study: Effect on Seizure Threshold
- Research demonstrated that WIN 55,212-2 could elevate the threshold for maximal electroshock-induced seizures in mice:
Dose (mg/kg) | CS50 (mA) | Increase in Threshold (%) |
---|---|---|
Vehicle | 6.31 ± 0.43 | - |
5 | 7.52 ± 0.56 | +19.2 |
10 | 7.93 ± 0.72 | +25.7 |
15 | 9.12 ± 0.43 | +44.5 |
20 | 10.72 ± 0.76 | +58.6 |
Anti-Inflammatory Properties
WIN 55,212-2 has also been studied for its anti-inflammatory effects.
Case Study: Microglial Activation
- A study highlighted that WIN 55,212-2 modulates microglial activation indirectly through cannabinoid receptor pathways, suggesting potential applications in neuroinflammatory conditions .
Pain Management
The analgesic properties of WIN 55,212-2 have been documented in various studies.
Case Study: Analgesic Effects
- In animal models, WIN 55,212-2 exhibited significant analgesic effects comparable to traditional pain relief medications .
Effects on Alcohol Relapse
Research indicates that WIN 55,212-2 may influence alcohol relapse behavior.
Case Study: Alcohol Deprivation
特性
IUPAC Name |
methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017329 | |
Record name | (+/-)-WIN 55,212 (mesylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137795-17-6 | |
Record name | (+/-)-WIN 55,212 (mesylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。